molecular formula C9H7NO2 B1346248 4-methylisoindoline-1,3-dione CAS No. 7251-82-3

4-methylisoindoline-1,3-dione

Cat. No.: B1346248
CAS No.: 7251-82-3
M. Wt: 161.16 g/mol
InChI Key: ABCGRFHYOYXEJV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Methylisoindole-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Methylisoindole-1,3-dione is with the enzyme cyclooxygenase, where it acts as an inhibitor, reducing the production of pro-inflammatory prostaglandins. Additionally, 4-Methylisoindole-1,3-dione has been shown to bind to the dopamine receptor D2, modulating its activity and potentially offering therapeutic benefits in neurological disorders . The compound also interacts with various proteins involved in cell signaling pathways, further highlighting its biochemical significance.

Cellular Effects

The effects of 4-Methylisoindole-1,3-dione on cellular processes are profound. In various cell types, including neuronal and immune cells, 4-Methylisoindole-1,3-dione influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, 4-Methylisoindole-1,3-dione has been observed to enhance the expression of neuroprotective genes, thereby promoting cell survival and reducing oxidative stress. In immune cells, the compound inhibits the activation of pro-inflammatory signaling pathways, leading to a decrease in the production of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of 4-Methylisoindole-1,3-dione involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 4-Methylisoindole-1,3-dione inhibits the enzyme cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. Additionally, the compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the diverse biological activities of 4-Methylisoindole-1,3-dione.

Chemical Reactions Analysis

Types of Reactions

4-methylisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCGRFHYOYXEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901167
Record name NoName_245
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-82-3
Record name NSC20691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-2,3-dihydro-1H-isoindole-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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